Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is a compound with the molecular formula C6H8F3NO2 and a molecular weight of 183.13 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of cyclopropane synthesis, such as the use of diazo compounds and transition metal catalysts, are likely employed on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group and amino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds for cyclopropanation, transition metal catalysts for various coupling reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclopropane derivatives .
Scientific Research Applications
Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s cyclopropane ring can interact with enzymes and receptors, influencing various biochemical processes. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but lacks the amino group.
1-Aminocyclopropane-1-carboxylic acid: Lacks the trifluoromethyl group but shares the cyclopropane and amino functionalities.
Uniqueness
Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is unique due to the presence of both the trifluoromethyl and amino groups on the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research fields .
Properties
IUPAC Name |
methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-12-4(11)5(10)2-3(5)6(7,8)9/h3H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXQXNNGBFIGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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